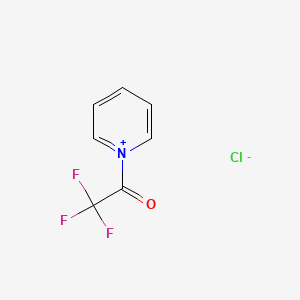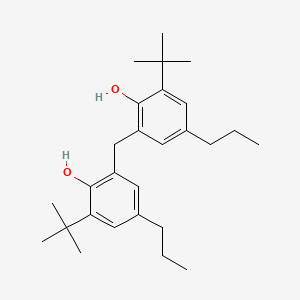
2,2'-Methylenebis(6-tert-butyl-4-propylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(6-tert-butyl-4-propylphenol): is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) typically involves the reaction of 6-tert-butyl-4-propylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units .
Industrial Production Methods: Industrial production of this compound often employs a solid-phase preparation method, where the phenolic antioxidant is supported on silica. This method enhances the stability and ease of handling of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenolic groups are oxidized to quinones.
Reduction: Reduction reactions can convert the quinone forms back to phenolic forms.
Substitution: The tert-butyl and propyl groups can undergo substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Quinones are the major products.
Reduction: Phenolic compounds are regenerated.
Substitution: Halogenated phenols or other substituted phenols are formed.
Scientific Research Applications
Chemistry: 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) is used as an antioxidant in the synthesis of polymers and resins. It helps in stabilizing the materials by preventing oxidative degradation .
Biology: In biological research, this compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Although not widely used in medicine, its antioxidant properties are of interest for developing treatments that mitigate oxidative damage in cells.
Industry: The compound is extensively used in the rubber and plastic industries to enhance the durability and lifespan of products by preventing oxidative degradation .
Mechanism of Action
The antioxidant action of 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) involves the donation of hydrogen atoms from the phenolic groups to free radicals. This process neutralizes the free radicals and prevents them from initiating oxidative chain reactions that can degrade materials . The compound’s bulky tert-butyl and propyl groups provide steric hindrance, which further stabilizes the phenolic radicals formed during the antioxidant process.
Comparison with Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- 2,6-Di-tert-butyl-4-methylphenol
Comparison:
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound is similar in structure but has a methyl group instead of a propyl group. It is also used as an antioxidant in rubber and plastics .
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): This compound has an ethyl group instead of a propyl group and is used for similar applications .
- 2,6-Di-tert-butyl-4-methylphenol: Known as BHT, this compound is a widely used antioxidant in food and cosmetics. It has two tert-butyl groups and a methyl group, making it less bulky than 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) .
Uniqueness: 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) is unique due to its specific combination of tert-butyl and propyl groups, which provide enhanced steric hindrance and stability compared to its analogs .
Properties
CAS No. |
99484-61-4 |
|---|---|
Molecular Formula |
C27H40O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propylphenyl)methyl]-4-propylphenol |
InChI |
InChI=1S/C27H40O2/c1-9-11-18-13-20(24(28)22(15-18)26(3,4)5)17-21-14-19(12-10-2)16-23(25(21)29)27(6,7)8/h13-16,28-29H,9-12,17H2,1-8H3 |
InChI Key |
BNZFHRXLBDXOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CCC)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
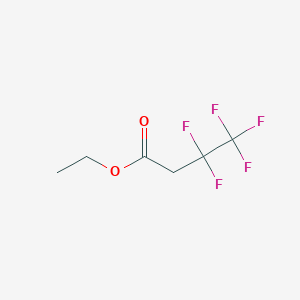


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
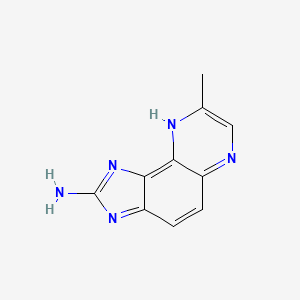
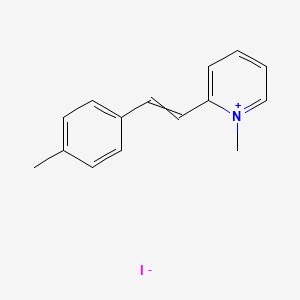
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
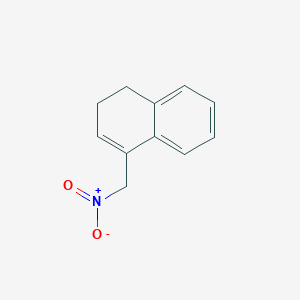

![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
